4-Chloro-1-methyl-N-[2-(methylsulfanyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-methyl-N-[2-(methylsulfanyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a trifluoromethyl group, and a methylsulfanyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-N-[2-(methylsulfanyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. Common synthetic routes include:
Cyclization Reactions: The formation of the pyrazole ring can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Substitution Reactions: Introduction of the chloro and trifluoromethyl groups can be done through nucleophilic substitution reactions.
Amidation: The final step often involves the formation of the carboxamide group through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-N-[2-(methylsulfanyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Amines: From reduction of nitro groups.
Substituted Pyrazoles: From nucleophilic substitution reactions.
Scientific Research Applications
4-Chloro-1-methyl-N-[2-(methylsulfanyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-N-[2-(methylsulfanyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the pyrazole ring can interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-methyl-N-[2-(methylsulfanyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide: shares similarities with other pyrazole derivatives, such as:
Uniqueness
- The presence of the methylsulfanyl group in this compound distinguishes it from other similar compounds, potentially offering unique biological activities and chemical properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-chloro-1-methyl-N-(2-methylsulfanylphenyl)-5-(trifluoromethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3OS/c1-20-11(13(15,16)17)9(14)10(19-20)12(21)18-7-5-3-4-6-8(7)22-2/h3-6H,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDAROGKNOKYRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)NC2=CC=CC=C2SC)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.